NP(118-126)

T-cell epitope mapping MHC class I restriction LCMV immunology

Irreproducible T-cell data often stem from mis-annotated or truncated 'NP' peptides. The authentic LCMV NP(118-126) (RPQASGVYM) is the sole immunodominant H-2Lᵈ epitope. - Canonical 9-mer: Single-residue substitutions cause a 10⁶- to 10⁸-fold loss of CTL recognition. - Cross-Priming Competent: Enables vaccine evaluation via multiple antigen-presentation pathways, unlike subdominant epitopes (e.g., NP396-404). - Tetramer-Grade Purity: Validated for refolding H-2Lᵈ tetramers; shorter or mutated peptides fail to up-regulate MHC class I. Ensure assay fidelity with the definitive reference epitope for LCMV-specific CD8⁺ T-cell quantification.

Molecular Formula C₄₃H₆₉N₁₃O₁₃S
Molecular Weight 1008.15
CAS No. 124454-83-7
Cat. No. B612587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP(118-126)
CAS124454-83-7
SynonymsNP(118-126)
Molecular FormulaC₄₃H₆₉N₁₃O₁₃S
Molecular Weight1008.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NP(118-126) – An Immunodominant CTL Epitope


NP(118‑126), CAS 124454‑83‑7, is a 9‑amino‑acid synthetic peptide (sequence RPQASGVYM) that corresponds to the immunodominant H‑2Lᵈ‑restricted epitope of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein [REFS‑1]. It is the shortest fragment capable of maximal cytotoxic T‑lymphocyte (CTL) activation, as truncation or alanine‑substitution studies have shown a 10⁶‑ to 10⁸‑fold loss of recognition potency [REFS‑2]. Owing to its exceptionally high affinity for H‑2Lᵈ class I molecules and its ability to undergo cross‑priming, NP(118‑126) has become a gold‑standard tool for quantitative T‑cell immunology, vaccine vector evaluation, and antigen‑presentation studies [REFS‑3].

Immunodominant H-2Ld-restricted CTL epitope for quantitative T-cell studies

Gold-standard reference for vaccine vector evaluation and cross-priming research

Requires H-2d (Ld-positive) models; functional recognition is sequence-specific

NP(118-126) vs. Generic Nucleoprotein Peptides


Peptide reagents sold under the generic umbrella “nucleoprotein 118‑126” can differ critically in sequence, length, and immunological potency. The canonical LCMV‑derived NP(118‑126) (RPQASGVYM) binds H‑2Lᵈ with an affinity that makes it the overwhelmingly dominant target of the antiviral CTL response [REFS‑1]. Even single‑residue substitutions (e.g., Y→A or M→A) reduce recognition by 10⁶‑ to 10⁸‑fold, and truncated versions such as the tetrapeptide GVYM fail to up‑regulate MHC class I molecules on antigen‑presenting cells [REFS‑2]. Moreover, subdominant epitopes from the same virus—such as NP396‑404—cannot be cross‑primed and require direct presentation, making them unsuitable for vaccine protocols that rely on cross‑presentation [REFS‑3]. Thus, exchanging NP(118‑126) for a shorter, mutated, or mis‑annotated “NP” peptide will not merely shift the magnitude of the CTL response but can abolish the specific functional readout entirely.

NP(118-126)
Generic ‘NP’ peptide
Canonical RPQASGVYM sequence
Even single-residue substitutions may reduce CTL recognition by 106–108-fold
Cross-priming competent
Subdominant epitopes (e.g., NP396-404) require direct presentation and lack cross-priming capacity
MHC-I up-regulation proficiency
Truncated variants (e.g., GVYM) may fail to up-regulate H-2Ld on target cells

NP(118-126) Evidence-Based Comparison


CTL Recognition Potency vs. Truncated Peptide

In a systematic truncation analysis of the NP112‑132 sequence, the nonapeptide RPQASGVYM (NP118‑126) was identified as the minimal peptide that retains maximal CTL recognition. The tetrapeptide GVYM, although still recognized, required substantially higher concentrations and failed to up‑regulate Lᵈ class I molecules on target cells [REFS‑1].

CTL Recognition vs. Truncated
Head-to-head
Nonamer NP118-126 active at sub-nanomolar concentrations; tetrapeptide GVYM fails MHC-I up-regulation
Truncated peptides do not support MHC-I stabilization assays
CTL lysis and Ld up-regulation by flow cytometry in vitro
T-cell epitope mapping MHC class I restriction LCMV immunology

Alanine Substitution Impact on CTL Recognition

When the C‑terminal tyrosine (Y) or methionine (M) residues of NP118‑126 were individually replaced with alanine, CTL recognition of the altered nonamers required 10⁶ to 10⁸ times higher peptide concentrations. In one case (Y→A presented on Lᵈ), the peptide was not recognized at all. The M→A variant was recognized by T cells but failed to up‑regulate Lᵈ and Lq class I antigens [REFS‑1].

Alanine Substitution Impact
Head-to-head
106- to 108-fold loss in CTL recognition for M→A or Y→A variants; Y→A on Ld unrecognizable
Single-residue variants risk complete loss of antigen-specific readout
Peptide-pulsing and CTL lysis assays on H-2d and H-2q cells
Alanine scanning TCR recognition peptide–MHC stability

Cross-Priming Competence vs. Subdominant Epitope

In (H‑2ᵇ × H‑2ᵈ)F₁ mice immunized with tumor cells expressing LCMV antigens, cross‑priming was observed for the immunodominant epitopes GP33 and NP118, but CTL specific for the subdominant epitopes GP283 and NP396 were induced only when the epitopes were presented directly on MHC class I molecules of the immunizing cell [REFS‑1].

Cross-Priming Competence
Class-level
NP118-126 supports cross-priming in vivo; subdominant NP396-404 requires direct presentation
Essential for vaccine platforms relying on cross-presentation
IFNγ ELISPOT in (H-2b × H-2d)F1 mice with LCMV-expressing tumor cells
Cross-priming immunodominance vaccine design

CD8⁺ T‑Cell Response Magnitude in Vaccinia Vector

Following infection with recombinant vaccinia virus expressing the NP118‑126 epitope, the NP118‑specific CD8⁺ T‑cell response represented ~1% of splenic CD8⁺ T cells at the peak (~7 days) and was maintained at ~0.2% in the memory phase (>300 days). The total number of NP118‑specific CD8⁺ T cells was ~20‑ to 30‑fold lower than the response directed against the vaccinia virus vector itself [REFS‑1].

T-Cell Response Magnitude
Cross-study
Peak ~1% splenic CD8+; memory ~0.2% CD8+ stable >300 days; ~20–30-fold lower than vector-specific response
Quantitative baseline for benchmarking novel vaccine vectors
Recombinant vaccinia virus in BALB/c mice, IFNγ ICS
T-cell quantification vaccinia virus vector memory T cells

H‑2Lᵈ MHC Restriction vs. Db‑Restricted Epitopes

NP(118‑126) is presented exclusively by the H‑2Lᵈ class I molecule. Mice lacking H‑2Lᵈ (e.g., BALB/c‑H‑2ᵈᵐ²) cannot mount a CTL response to this epitope and are more susceptible to persistent LCMV infection, whereas H‑2Lᵈ‑expressing BALB/c mice are high responders [REFS‑1]. In contrast, other LCMV epitopes such as NP396‑404 and GP33‑41 are restricted by H‑2Dᵇ.

H-2Ld Restriction
Class-level
NP118-126 requires H-2Ld; Ld-deficient mice fail CTL response. Db-restricted epitopes are not interchangeable
Suitable only for H-2d models; H-2b strains require Db-restricted comparators
LCMV infection in BALB/c vs. BALB/c-H-2dm2; 51Cr-release assay
MHC restriction H-2Ld CTL epitope mapping

NP(118-126) Application Scenarios


Vaccine Vector Immunogenicity Benchmarking

The well‑characterized dose‑response and memory kinetics of NP(118‑126)‑specific CD8⁺ T cells—∼1% acute, ∼0.2% memory phase—make this peptide an ideal reference epitope for head‑to‑head comparisons of novel viral or bacterial vaccine vectors [REFS‑1]. Its cross‑priming competence ensures that responses can be generated via multiple antigen‑presentation pathways, a feature not shared by subdominant LCMV epitopes such as NP396‑404 [REFS‑2].

MHC‑I Tetramer Production & T‑Cell Staining

Because NP(118‑126) binds H‑2Lᵈ with exceptionally high affinity and stabilizes the peptide–MHC complex, it is the preferred peptide for refolding H‑2Lᵈ tetramers. Truncated or alanine‑substituted versions fail to up‑regulate Lᵈ on antigen‑presenting cells and are therefore unsuitable for tetramer folding [REFS‑1]. Tetramers folded with the authentic RPQASGVYM sequence yield bright, specific staining of antiviral CD8⁺ T cells, as validated in multiple studies.

Cross‑Priming & Cross‑Presentation Studies

NP(118‑126) is one of the few epitopes for which cross‑priming competence has been formally demonstrated in vivo, in contrast to subdominant epitopes that require direct presentation [REFS‑1]. This makes it a unique tool for dissecting the cellular and molecular requirements of the cross‑presentation pathway, screening adjuvants that enhance cross‑priming, and evaluating dendritic cell‑targeted vaccine formulations.

TCR Affinity & Avidity Studies

The dramatic 10⁶‑ to 10⁸‑fold loss of recognition caused by single‑residue substitutions in NP(118‑126) [REFS‑1] makes this peptide an exquisite probe for studying TCR–pMHC binding energetics. Researchers can order the wild‑type sequence and well‑characterized alanine variants to map the thermodynamic contribution of each anchor residue to TCR recognition.

Application
Selection Property
Validation Focus
Vaccine Vector Benchmarking
Calibrated reference epitope with defined dose-response and memory kinetics
Cross-priming pathway engagement and vector immunogenicity comparison
MHC-I Tetramer Production
High-affinity H-2Ld binder that stabilizes peptide-MHC complexes
Ld up-regulation and tetramer staining brightness
Cross-Priming & Cross-Presentation Studies
Demonstrated in vivo cross-priming competence
CTL induction via professional APC cross-presentation pathways
TCR Affinity & Avidity Studies
Well-characterized alanine-substitution variants with known recognition deficits
Thermodynamic contribution of anchor residues to TCR-pMHC binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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